molecular formula C7H10O B3377804 1-Cyclopropylbut-3-en-2-one CAS No. 1352754-33-6

1-Cyclopropylbut-3-en-2-one

Cat. No.: B3377804
CAS No.: 1352754-33-6
M. Wt: 110.15
InChI Key: HQLSVZFENKJQEZ-UHFFFAOYSA-N
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Description

1-Cyclopropylbut-3-en-2-one is an organic compound with the molecular formula C₇H₁₀O. It features a cyclopropyl group attached to a butenone structure, making it a unique compound with interesting chemical properties. This compound is of significant interest in organic chemistry due to its strained ring system and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylbut-3-en-2-one can be synthesized through various methods. One common approach involves the cyclopropanation of butenone derivatives. For instance, the reaction of 3-buten-2-one with diazomethane in the presence of a copper catalyst can yield this compound. Another method involves the use of Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to cyclopropanate the double bond of butenone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropylbut-3-en-2-one oxides using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield cyclopropylbutan-2-one using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.

Major Products Formed:

    Oxidation: Cyclopropylbut-3-en-2-one oxides.

    Reduction: Cyclopropylbutan-2-one.

    Substitution: Various substituted cyclopropylbut-3-en-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropylbut-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where cyclopropyl-containing compounds have shown efficacy.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-cyclopropylbut-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group imparts strain to the molecule, making it more reactive and capable of forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modulation of enzymatic activity and alteration of cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

    Cyclopropylbutan-2-one: Similar structure but lacks the double bond, making it less reactive.

    Cyclopropylmethylketone: Contains a cyclopropyl group attached to a methyl ketone, differing in the position of the double bond.

    Cyclopropylacetone: Features a cyclopropyl group attached to an acetone moiety, differing in the length of the carbon chain.

Uniqueness: 1-Cyclopropylbut-3-en-2-one is unique due to its combination of a cyclopropyl group and a butenone structure, which imparts both strain and reactivity. This makes it a valuable compound in synthetic chemistry and a subject of interest in various research fields.

Properties

IUPAC Name

1-cyclopropylbut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-7(8)5-6-3-4-6/h2,6H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLSVZFENKJQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)CC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352754-33-6
Record name 1-cyclopropylbut-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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